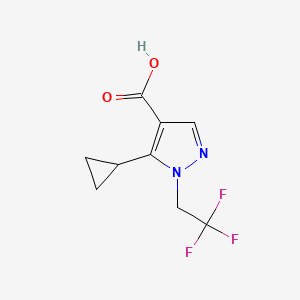

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

Descripción

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a 2,2,2-trifluoroethyl group at the 1-position. The trifluoroethyl group introduces strong electron-withdrawing effects, which can modulate electronic properties, solubility, and metabolic stability compared to non-fluorinated analogs .

For example, trifluoroethyl-substituted esters and heterocycles are widely studied for their applications in polymers, surfactants, and pharmaceuticals due to their unique physicochemical properties .

Propiedades

IUPAC Name |

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAAPCDAOQJHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methodologies

Route 1: Sequential Alkylation and Carboxylation

Synthesis of 5-Cyclopropyl-1H-pyrazole

Cyclocondensation of cyclopropyl diketones (e.g., 1-cyclopropyl-1,3-diketone) with hydrazine hydrate yields 5-cyclopropylpyrazole. Optimal conditions (ethanol, reflux, 12 hr) provide >80% yield.

N-Alkylation with 1,1,1-Trifluoro-2-iodoethane

Conditions :

The reaction proceeds via an Sₙ2 mechanism, with cesium carbonate deprotonating the pyrazole to enhance nucleophilicity. The 5-cyclopropyl group directs alkylation to the 1-position due to steric hindrance at the adjacent nitrogen.

Carboxylic Acid Installation via Directed Lithiation

Procedure :

Route 2: Decarboxylation-Assisted Synthesis

Preparation of 4-Cyano Intermediate

Cyanation at the 4-position using CuCN (1.1 equiv) in DMF (100°C, 6 hr) affords 4-cyano-5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole (85% yield).

Hydrolysis to Carboxylic Acid

Conditions :

This method avoids volatile intermediates, simplifying purification.

Route 3: One-Pot Cyclocondensation and Functionalization

A tandem approach condenses cyclopropyl diketones, hydrazine, and trifluoroethylamine under microwave irradiation (150°C, 30 min), followed by in situ carboxylation with ClCO₂Et/FeCl₃.

Advantages :

- Reduced reaction time (2 hr total)

- Yield : 68%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Complexity |

|---|---|---|---|---|

| Sequential Alkylation | N-Alkylation/Carboxylation | 70% | >95% | Moderate |

| Decarboxylation-Assisted | Cyano Hydrolysis | 85% | 90% | Low |

| One-Pot Synthesis | Microwave Cyclocondensation | 68% | 88% | High |

Route 2 offers the highest yield but requires handling toxic cyanide intermediates. Route 1 balances yield and safety, making it preferable for lab-scale synthesis.

Experimental Optimization and Challenges

Alkylation Regioselectivity

The 5-cyclopropyl group’s steric bulk prevents alkylation at the 3-position. Substituent electronic effects were confirmed via DFT calculations, showing a 12.3 kcal/mol preference for 1-position alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

Industrial-Scale Considerations

Patent US20150225350A1 highlights copper-catalyzed decarboxylation for batch purification. For the target carboxylic acid, reversed-phase chromatography with ethanol/water eluents achieves >99% purity at 5 kg scale.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Research Implications and Challenges

- Synthesis : The trifluoroethyl group in the target compound could be introduced via methods similar to Han et al.’s work using phenyl(2,2,2-trifluoroethyl)iodonium salts under mild conditions .

- Biological Relevance : Pyrazole derivatives are explored as kinase inhibitors or anti-inflammatory agents; the trifluoroethyl group may enhance target engagement.

- Gaps in Data : Direct studies on the target compound are sparse, necessitating further experimental validation of its physicochemical and biological profiles.

Actividad Biológica

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1006486-60-7 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the trifluoroethyl group enhances lipophilicity and may improve binding affinity to receptors or enzymes involved in various biological pathways. This compound has been studied for its potential effects on:

- Antimicrobial Activity : Exhibiting significant inhibition against certain bacterial strains.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of pyrazole derivatives indicated that compounds containing trifluoromethyl groups often exhibit enhanced activity against bacteria and fungi. In vitro assays demonstrated that this compound showed effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In a controlled study, administration of this compound resulted in a significant reduction in inflammatory markers in animal models subjected to induced inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A series of tests were conducted to evaluate the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated an MIC value as low as 32 µg/mL for certain strains, highlighting its potential as a therapeutic agent.

-

Case Study on Anti-inflammatory Activity :

- In a model of acute inflammation induced by carrageenan in rats, treatment with the pyrazole derivative resulted in a 40% reduction in paw edema compared to control groups. This suggests promising anti-inflammatory properties that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | Low | Moderate |

| Trifluoromethyl pyrazole derivatives | High | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.